molecular formula C14H22ClNO3 B13430309 Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride

Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride

Cat. No.: B13430309
M. Wt: 287.78 g/mol
InChI Key: IGFQCXWQJNFNQZ-UHFFFAOYSA-N
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Description

Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride is a chemical compound with a complex structure that includes an ethyl ester, a dimethylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced to 4-methoxyphenyl-2-aminopropane, which is further reacted with ethyl chloroformate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetic acid, while reduction could produce 4-methoxyphenylethanol.

Scientific Research Applications

Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially modulating their activity. The methoxyphenyl group may also play a role in its binding affinity and specificity. Detailed studies are required to fully elucidate the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    4-Methoxyphenylacetic acid: Similar aromatic structure but different functional groups, leading to distinct applications and reactions.

    4-Methoxyphenylethanol: Contains a hydroxyl group instead of an ester, affecting its solubility and reactivity.

Uniqueness

This detailed article provides a comprehensive overview of Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H22ClNO3

Molecular Weight

287.78 g/mol

IUPAC Name

ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C14H21NO3.ClH/c1-5-18-14(16)13(10-15(2)3)11-6-8-12(17-4)9-7-11;/h6-9,13H,5,10H2,1-4H3;1H

InChI Key

IGFQCXWQJNFNQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)OC.Cl

Origin of Product

United States

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